2-Methyl-4-dodecylbenzyltrimethylammonium chloride
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Overview
Description
2-Methyl-4-dodecylbenzyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C23H42ClN. It is known for its surfactant properties and is used in various industrial and research applications due to its ability to interact with biological membranes and other molecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-dodecylbenzyltrimethylammonium chloride typically involves the alkylation of 2-methyl-4-dodecylbenzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-dodecylbenzyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt .
Scientific Research Applications
2-Methyl-4-dodecylbenzyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.
Mechanism of Action
The mechanism of action of 2-Methyl-4-dodecylbenzyltrimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but a different alkyl chain length.
Cetyltrimethylammonium Bromide: Similar in structure but with a cetyl group instead of a dodecyl group.
Dodecyltrimethylammonium Chloride: Lacks the methyl group on the benzyl ring but otherwise similar in structure and function.
Uniqueness
2-Methyl-4-dodecylbenzyltrimethylammonium chloride is unique due to its specific alkyl chain length and the presence of a methyl group on the benzyl ring. These structural features contribute to its distinct surfactant properties and its effectiveness in disrupting cell membranes .
Properties
CAS No. |
1187753-48-5 |
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Molecular Formula |
C23H42ClN |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
(4-dodecyl-2-methylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23(21(2)19-22)20-24(3,4)5;/h17-19H,6-16,20H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CBZFWTHJISVKQG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)C[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
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